molecular formula C16H20N8O B2633448 1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 2034276-00-9

1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2633448
CAS No.: 2034276-00-9
M. Wt: 340.391
InChI Key: HSMBFGSBJFTLGE-UHFFFAOYSA-N
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Description

1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a potent, selective, and cell-active chemical probe targeting Cyclin G Associated Kinase (GAK). GAK is a pivotal regulator of the clathrin-mediated endocytosis pathway, a process exploited by many viruses for host cell entry. Consequently, this inhibitor has emerged as a critical tool compound in virology research, demonstrating broad-spectrum antiviral activity against pathogens such as dengue virus, chikungunya virus, and hepatitis C virus by disrupting viral entry and assembly [Source] . Beyond virology, its research value extends to oncology. GAK plays a role in the maintenance of the Golgi apparatus and receptor tyrosine kinase signaling, and its inhibition can impair cancer cell proliferation and survival. Researchers utilize this compound to investigate the intricate role of GAK in clathrin-mediated trafficking , viral life cycles, and oncogenic signaling pathways, providing valuable insights for the development of novel host-targeted antiviral and anticancer therapeutic strategies.

Properties

IUPAC Name

1-ethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-2-23-10-7-12(20-23)16(25)17-11-15-19-18-13-5-6-14(21-24(13)15)22-8-3-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMBFGSBJFTLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core linked to a triazolo-pyridazine moiety. Its molecular formula is C₁₄H₁₈N₄O, and it possesses a molecular weight of 270.33 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer pathways. For example, a related triazolo-pyridine derivative was reported to inhibit the TGF-β type I receptor kinase with an IC50 value of 0.013 μM, indicating potent activity against cancer-related signaling pathways .
  • Anti-inflammatory Activity : Pyrazole derivatives have been recognized for their anti-inflammatory properties. Compounds structurally similar to the target compound have demonstrated selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. For instance, some pyrazole derivatives exhibited IC50 values as low as 0.52 μM against COX-II .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds in the literature:

Activity Compound IC50 (μM) Reference
TGF-β receptor inhibition6-(pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazole0.013
COX-II inhibitionPYZ160.52
Anti-cancer activityVarious triazolo-pyridazine derivativesVaries

Case Studies

  • Cancer Treatment : A study focused on triazolo-pyridazine derivatives demonstrated significant anti-tumor activity in vivo, highlighting the potential of compounds similar to this compound as candidates for cancer therapy .
  • Inflammation Models : In animal models of inflammation, pyrazole-based compounds were shown to reduce edema and inflammatory markers significantly. For example, a derivative exhibited a reduction in paw edema by over 60% compared to controls .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing triazole and pyrazole moieties have been studied for their potential as inhibitors of various kinases involved in cancer progression. For instance, derivatives of triazolo-pyrazoles have shown selective inhibition against c-Met kinases, which are implicated in several types of cancers. A notable example is Savolitinib, which has progressed to clinical trials for treating non-small cell lung cancer and other malignancies .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the pyrazole scaffold is often linked to enhanced interaction with microbial targets, making these compounds candidates for further development as antimicrobial agents .

Therapeutic Applications

The therapeutic potential of 1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide can be summarized as follows:

Application AreaDetails
Cancer Treatment Inhibition of c-Met kinases; potential use in targeted cancer therapies.
Infectious Diseases Antimicrobial activity against resistant strains; development of new antibiotics.
Neurological Disorders Investigated for modulation of pathways involved in diseases like Huntington's disease .

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

  • Inhibition Studies : A study demonstrated that a related compound exhibited IC50 values in the low nanomolar range against c-Met kinases, suggesting strong inhibitory potential .
  • Pharmacokinetics : Research into the pharmacokinetic properties showed favorable absorption and distribution profiles in animal models, indicating the compound's suitability for further clinical development .
  • Comparative Efficacy : Comparative studies highlighted that modifications to the triazole or pyrazole rings significantly affect biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Triazolo[4,3-b]pyridazine 6-pyrrolidin-1-yl, 3-(ethyl-pyrazole-3-carboxamide) ~388.4 (est.) High polarity (amide + pyrrolidine), moderate lipophilicity (ethyl group)
Triazolo[4,3-b]pyridazine 6-methoxy, 3-(propanamide-linked benzimidazole ethyl) ~423.5 Methoxy enhances electron density; benzimidazole may improve DNA intercalation
1,2,3-Triazole Ethoxymethyleneamino, 6-chloro-pyridylmethyl ~323.7 Electron delocalization in triazole; chloro-pyridyl enhances electrophilic reactivity
Pyrazolo[3,4-b]pyridine 1-ethyl-3-methyl-pyrazole, 4-carboxamide ~374.4 Methyl/ethyl groups increase steric bulk; carboxamide supports hydrogen bonding
Pyrazole 6-chloro-pyridylmethyl, N-(4-ethoxyphenyl)-3-phenyl ~448.9 Chloro and ethoxy groups influence pharmacokinetics; phenyl enhances hydrophobicity
Pyridazine N-phenyl, 6-(1H-pyrazol-1-yl) ~279.3 Pyrazole and phenyl contribute to π-π stacking; minimal hydrogen-bonding capacity
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s pyrrolidin-1-yl group (electron-donating) contrasts with ’s methoxy group (moderate electron-donating) and ’s chloro substituent (electron-withdrawing).
  • Hydrogen-Bonding Capacity : The carboxamide group in the target compound and supports intermolecular hydrogen bonding, which may enhance solubility and target engagement compared to ’s pyridazine amine .
Comparison:

The target compound’s synthesis may face challenges in regioselectivity due to the triazolo-pyridazine core, whereas ’s simpler triazole framework allows higher yields. ’s lower yield highlights the difficulty of introducing bulky aryl groups .

Q & A

Q. Variation of substituents :

  • Replace pyrrolidine with other amines (e.g., piperidine, morpholine) to modulate solubility and target engagement .
  • Modify the ethyl group on the pyrazole to assess steric effects .

Biological assays : Test analogs in enzyme inhibition (e.g., IC50 determination) and cellular assays (e.g., cytotoxicity profiling) .

Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How should contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Reproducibility checks : Verify assay conditions (e.g., buffer pH, temperature) and compound purity (HPLC >98%) .
  • Orthogonal assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Meta-analysis : Compare results across published analogs (e.g., triazolopyridazines in and ) to identify trends in bioactivity .

Experimental Design & Troubleshooting

Q. What are common pitfalls in synthesizing the triazolopyridazine core, and how can they be mitigated?

  • Methodological Answer :
  • Pitfall 1 : Low yields due to incomplete cyclization.
  • Solution : Optimize reaction time/temperature (e.g., microwave-assisted synthesis at 150°C for 30 mins) .
  • Pitfall 2 : Byproduct formation from competing reactions.
  • Solution : Use protecting groups (e.g., Boc for amines) and monitor intermediates via TLC/LCMS .

Q. How can reaction conditions be optimized for coupling the pyrazole-carboxamide moiety?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for C–N coupling reactions .
  • Workflow : Apply design-of-experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .

Data Interpretation & Reporting

Q. How should researchers report conflicting NMR data for this compound?

  • Methodological Answer :
  • Contextualize shifts : Note solvent (e.g., DMSO-d6 vs. CD3OD) and concentration effects .
  • 2D NMR : Use COSY and HSQC to resolve overlapping peaks .
  • Reporting standards : Include full spectral data in supplementary materials and reference analogous compounds (e.g., ) .

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